molecular formula C13H14FN5OS B2439823 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide CAS No. 921857-79-6

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide

Cat. No.: B2439823
CAS No.: 921857-79-6
M. Wt: 307.35
InChI Key: SPWTZFHYKVYBNV-UHFFFAOYSA-N
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Description

2-((7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide is a synthetic organic compound with the molecular formula C₁₄H₁₅FN₆OS and an average molecular mass of 334.37 g/mol . This substance is part of the imidazo-triazole chemical class, which is a frontier area in medicinal chemistry research for the development of novel pharmacologically active agents. While specific biological data for this exact molecule is not fully established, compounds based on the 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole scaffold are recognized as structural analogs of bioactive molecules and are investigated as potential drug candidates, particularly for diseases of the central nervous system . The core structure is also a subject of interest in the development of new synthetic methodologies for diversely substituted, drug-like heterocyclic scaffolds . The presence of the 4-fluorophenyl moiety is a common feature in many bioactive compounds, often used to fine-tune properties like metabolic stability and target binding affinity. Applications & Research Value This compound is intended for research purposes only. Its potential applications include: serving as a building block or intermediate in organic synthesis; being used as a reference standard in analytical chemistry; and functioning as a lead compound in preclinical drug discovery research for the development of new therapeutic agents. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5OS/c1-15-11(20)8-21-13-17-16-12-18(6-7-19(12)13)10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWTZFHYKVYBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide is a derivative of the imidazo[2,1-c][1,2,4]triazole class. This class has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a thioacetamide moiety enhances its pharmacological properties.

Structure and Properties

The molecular formula of the compound is C17H16FN5OSC_{17}H_{16}FN_5OS, with a molecular weight of approximately 399.4 g/mol. The unique structural features include:

  • Imidazo[2,1-c][1,2,4]triazole core : Known for antifungal and antibacterial properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Thioacetamide functional group : Imparts additional reactivity and interaction potential with biological targets.

Biological Activity Overview

The biological activities of compounds in the imidazo[2,1-c][1,2,4]triazole class are diverse. They exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from recent studies on the biological activity of this specific compound.

Antimicrobial Activity

Studies have indicated that derivatives of 1,2,4-triazoles exhibit potent antimicrobial effects against various pathogens. The compound's structure suggests potential interactions with microbial enzymes or receptors:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.046 to 3.11 μM against resistant strains of bacteria such as MRSA .
  • Mechanism of Action : The interaction with DNA gyrase and topoisomerase IV has been highlighted as a significant mechanism for antibacterial activity .

Anticancer Activity

The anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives has been explored through various in vitro studies:

  • Cytotoxicity : Compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, certain derivatives showed more potent activity than standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl groups and alkyl chains significantly influence the potency against cancer cells .

Anti-inflammatory Effects

Research indicates that triazole derivatives may also exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some studies have reported that these compounds can inhibit the production of cytokines involved in inflammatory responses .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Thiadiazole Derivatives :
    • Investigated the toxicity parameters and safety profiles in animal models.
    • Results indicated low toxicity at doses up to 40 mg/kg with no significant adverse effects observed .
  • Pharmacological Profiling :
    • A comprehensive review highlighted various pharmacological activities including antifungal and antiviral properties across multiple studies involving triazole derivatives .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.046–3.11 μM against MRSA
AnticancerCytotoxicity against MCF-7 (IC50 values reported)
Anti-inflammatoryInhibition of cytokine production
ToxicityNo adverse effects at doses ≤ 40 mg/kg

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological pathways.

Anticancer Activity

Compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold have shown significant anticancer properties. In vitro studies reveal that this compound demonstrates cytotoxic effects against several human cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)3.25
U-87 (Glioblastoma)2.88
SISO (Cervical)2.38
RT-112 (Bladder)3.77

The mechanism of action involves inducing apoptosis in cancer cells and inhibiting critical signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The imidazo[2,1-c][1,2,4]triazole derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Modifications to the fluorophenyl and other moieties can significantly alter potency and selectivity:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Isomer Variations : Different isomers exhibit varying degrees of biological activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer models. The results indicated significant tumor reduction in xenograft models treated with the compound compared to control groups.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes reactions typical of amides and heterocycles, including:

Mechanism Reagents Conditions Outcome Reference
Nucleophilic acylation Acyl chloride, TEARoom temperature, dichloromethaneAmide bond formation
Substitution (thioether) Thiols, coupling agentsBasic conditionsThioether linkage formation
Cyclization (ring formation) Hydrazines, imidazole precursorsHeat/refluxImidazo-triazole ring stabilization

The thioether group may participate in redox reactions, while the amide group is susceptible to hydrolysis under acidic/basic conditions.

Characterization Techniques

Structural confirmation is achieved through:

Technique Key Observations Purpose Reference
IR spectroscopy Peaks for N-H (amide), C=O (amide), C=N (heterocycle)Functional group identification
NMR spectroscopy Peaks for aromatic protons (4-fluorophenyl), amide protons, and heterocyclic protonsStructural elucidation
Single-crystal X-ray diffraction Confirmation of fused ring system and substituent positionsAtomic-level structural validation

Biological Activity and Mechanism

While specific data for this compound is limited, its class (imidazo[2,1-c] triazoles) shows anticancer potential through:

Activity Mechanism Reference
Enzyme inhibition Interacts with tubulin polymerization or kinase pathways
Apoptosis induction Observed in related compounds (e.g., IC₅₀ ~2.38–3.77 μM in cervical/bladder cancer lines)

Modifications to the imidazole/triazole rings significantly influence target selectivity and potency .

Stability and Reactivity

Property Observation Reference
Physical state Solid at room temperature
Solubility Moderate in organic solvents (e.g., dichloromethane)
Thermal stability Requires differential scanning calorimetry (DSC) for melting point determination

Q & A

Q. What are the key synthetic routes for preparing the compound, and what critical reaction conditions are required?

The synthesis typically involves multi-step protocols:

  • Imidazo-triazole core formation : Cyclocondensation of glyoxal derivatives with amines under acidic or basic conditions, followed by triazole ring closure via Huisgen cyclization (copper-catalyzed azide-alkyne click chemistry) .
  • Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical factors include strict pH control during cyclization and inert atmospheres to prevent oxidation of the thiol group .

Q. How is the molecular structure of the compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the imidazo-triazole core and thioether linkage (e.g., δ 3.5–4.0 ppm for SCH2_2 protons) .
  • X-ray crystallography : Resolves dihydroimidazole ring puckering and fluorophenyl orientation; hydrogen bonding between triazole N-atoms and solvent molecules is common .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 377.5) .

Q. What initial biological screening approaches are recommended to assess the compound’s activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or acetylcholinesterase using fluorometric/colorimetric substrates (IC50_{50} determination) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to cisplatin .
  • Antimicrobial profiling : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Q. What are the primary chemical stability considerations for the compound under different storage and reaction conditions?

  • Hydrolytic stability : The thioether bond is susceptible to oxidation; store at –20°C under argon with desiccants .
  • pH sensitivity : Degrades in strong acids/bases; stable in neutral buffers (pH 6–8) during biological assays .
  • Light sensitivity : Protect from UV exposure to prevent photoisomerization of the imidazole ring .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the compound while minimizing byproduct formation?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-oxidized sulfone derivatives) and adjust reaction stoichiometry .
  • Catalyst optimization : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation, reducing dimerization .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15–20% .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) to control for false negatives .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain assays, explaining potency discrepancies .
  • Structural analogs : Synthesize derivatives with modified fluorophenyl groups to isolate contributions of lipophilicity vs. electronic effects .

Q. How do structure-activity relationship (SAR) studies guide the rational design of derivatives?

  • Fluorophenyl substitution : Replace 4-F with Cl or OCH3_3 to enhance π-stacking with hydrophobic enzyme pockets (e.g., 4-Cl analog shows 3x higher EGFR inhibition) .
  • Methylacetamide vs. diisopropylacetamide : Bulky substituents reduce cell permeability but improve target specificity .
  • Thioether vs. sulfone : Sulfone derivatives lose activity due to reduced nucleophilicity, confirming the thiol’s role in covalent binding .

Q. What computational modeling techniques predict the compound’s binding modes with therapeutic targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets; key residues (e.g., Lys745 in EGFR) form hydrogen bonds with triazole N-atoms .
  • MD simulations : Reveal conformational flexibility of the dihydroimidazole ring, enabling adaptation to induced-fit binding sites .
  • QSAR models : Use Hammett constants (σ) of aryl substituents to predict logP and IC50_{50} trends .

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